3-Fluorophenol

Catalog No.
S564693
CAS No.
372-20-3
M.F
C6H5FO
M. Wt
112.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenol

CAS Number

372-20-3

Product Name

3-Fluorophenol

IUPAC Name

3-fluorophenol

Molecular Formula

C6H5FO

Molecular Weight

112.1 g/mol

InChI

InChI=1S/C6H5FO/c7-5-2-1-3-6(8)4-5/h1-4,8H

InChI Key

SJTBRFHBXDZMPS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)O

Synonyms

3-fluorophenol, m-fluorophenol

Canonical SMILES

C1=CC(=CC(=C1)F)O

Glycosylation by Plant Cell Cultures

    Scientific Field: Biochemistry

    Summary of Application: 3-Fluorophenol is used in research to study its metabolism by plant cell cultures.

    Methods of Application: The plant cell cultures of Nicotiana tabacum are incubated with 2-fluorophenol for five days.

    Results or Outcomes: The study found that N. tabacum cells converted 2-fluorophenol into its β-glucoside (60%) and β-gentiobioside (10%). 4-Fluorophenol was also glycosylated to its β-glucoside (32%) and β-gentiobioside (6%) by N. tabacum cells. On the other hand, N.

Materials Science

Agrochemicals

Organic Synthesis

Environmental Biotechnology

Pharmaceutical Synthesis

3-Fluorophenol is an aromatic compound characterized by the presence of a fluorine atom at the meta position of the phenolic ring. Its molecular formula is C₆H₅FO, and it has a molecular weight of approximately 112.10 g/mol. This compound is also known as m-fluorophenol and is recognized for its unique properties stemming from the electronegative fluorine atom, which influences its reactivity and interactions in various chemical environments .

  • Fluorine Substitution: The presence of fluorine can influence the molecule's interaction with other compounds by affecting its electronic properties.
  • Hydrogen Bonding: The ability to form hydrogen bonds can play a role in how 3-FP interacts with biological targets or materials [].
Typical of phenolic compounds:

  • Electrophilic Substitution: The hydroxyl group (-OH) makes the aromatic ring more reactive towards electrophiles. For instance, it can react with halogens or nitro groups under appropriate conditions.
  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.
  • Dehydrohalogenation: Under strong basic conditions, 3-fluorophenol can lose hydrogen fluoride to form phenol derivatives.

The following reaction illustrates the deprotonation of 3-fluorophenol:
C6H5FO+NaOHC6H4F(ONa+)+H2O\text{C}_6\text{H}_5\text{FO}+\text{NaOH}\rightarrow \text{C}_6\text{H}_4\text{F}(\text{O}^-\text{Na}^+)+\text{H}_2\text{O}

3-Fluorophenol exhibits biological activity that has been explored in various studies. It has shown potential antimicrobial properties and may influence certain biological pathways due to its structural characteristics. In particular, it has been investigated for its effects on enzyme activity and as a potential scaffold for drug development. The presence of the fluorine atom can enhance lipophilicity, potentially improving bioavailability .

Several methods exist for synthesizing 3-fluorophenol:

  • From m-Aminophenol: A notable method involves diazotization of m-aminophenol followed by fluorination using anhydrous hydrofluoric acid in an organic solvent such as toluene or pyridine. This method allows for efficient synthesis while minimizing environmental impact through solvent recovery .
  • From 3-Fluoroaniline: Another approach involves diazotization of 3-fluoroaniline followed by hydrolysis to yield 3-fluorophenol. This method is noted for its simplicity and high yield (up to 81%) without requiring specialized equipment .

3-Fluorophenol finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity.
  • Agricultural Chemicals: It is used in the formulation of agrochemicals, particularly herbicides and fungicides.
  • Chemical Research: As a reagent in organic synthesis, it aids in the development of new chemical entities.

Studies on the interactions of 3-fluorophenol with biological molecules have revealed its potential as a modulator of enzyme activity. Research indicates that it may interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy. Additionally, its reactivity with nucleophiles suggests potential pathways for developing targeted therapies based on its structure .

Several compounds share structural similarities with 3-fluorophenol. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
2-Fluorophenolortho-positionedHigher acidity compared to 3-fluorophenol
4-Fluorophenolpara-positionedGreater steric hindrance affecting reactivity
Phenolno fluorineBaseline for comparison; lacks halogen influence
m-Chlorophenolchlorine insteadDifferent electronegative properties affecting reactivity

The unique positioning of the fluorine atom in 3-fluorophenol influences its chemical behavior significantly compared to these similar compounds, making it particularly valuable in synthetic applications and biological studies .

XLogP3

1.9

Boiling Point

178.0 °C

LogP

1.93 (LogP)

Melting Point

13.7 °C

UNII

T7OMA38487

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80.39%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.76%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (92.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

372-20-3

Wikipedia

3-fluorophenol

Dates

Modify: 2023-08-15
Saraon et al. A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, doi: 10.1038/s41589-020-0484-2, published online 24 February 2020

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